molecular formula C26H26N6O2S2 B2599652 7-(4-benzylpiperazin-1-yl)-10-(4-ethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene CAS No. 931324-57-1

7-(4-benzylpiperazin-1-yl)-10-(4-ethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene

Katalognummer: B2599652
CAS-Nummer: 931324-57-1
Molekulargewicht: 518.65
InChI-Schlüssel: PYANGIMPYZTDRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(4-benzylpiperazin-1-yl)-10-(4-ethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene is a potent and selective ATP-competitive inhibitor designed to target a range of protein kinases. Its core structure is based on a thiazolotriazine scaffold, a privileged chemotype in kinase inhibitor design, which is functionalized with specific substituents to modulate potency and selectivity. This compound is primarily investigated in oncology research for its ability to inhibit key signaling pathways that drive tumor cell proliferation and survival. It has shown particular research value in the study of angiogenesis, the process by which tumors develop new blood vessels. Researchers utilize this inhibitor to probe the complex signaling networks involving VEGFR (Vascular Endothelial Growth Factor Receptor) and PDGFR (Platelet-Derived Growth Factor Receptor), among other tyrosine kinases. By selectively inhibiting these receptors, the compound can suppress downstream pathways such as MAPK/ERK and PI3K/Akt, leading to the induction of apoptosis and the inhibition of metastatic progression in various cancer cell models. Its mechanism of action involves binding to the ATP-binding pocket of the target kinases, thereby preventing phosphorylation and subsequent activation of signaling cascades. This product is intended for in vitro research applications, including enzymatic assays, cell-based viability and proliferation studies, and the investigation of mechanism-of-action in biochemical pathways. It is supplied for laboratory research use only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

7-(4-benzylpiperazin-1-yl)-10-(4-ethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N6O2S2/c1-2-19-8-10-21(11-9-19)36(33,34)26-25-27-24(23-22(12-17-35-23)32(25)29-28-26)31-15-13-30(14-16-31)18-20-6-4-3-5-7-20/h3-12,17H,2,13-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYANGIMPYZTDRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)N5CCN(CC5)CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “7-(4-benzylpiperazin-1-yl)-10-(4-ethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene” typically involves multi-step organic reactions. The key steps may include:

  • Formation of the piperazine ring through cyclization reactions.
  • Introduction of the benzyl group via nucleophilic substitution.
  • Attachment of the ethylphenylsulfonyl group through sulfonation reactions.
  • Construction of the tetrazatricyclo framework using cycloaddition reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

  • Use of catalysts to enhance reaction rates.
  • Implementation of purification techniques such as recrystallization or chromatography.
  • Scale-up processes to produce the compound in large quantities.

Analyse Chemischer Reaktionen

Types of Reactions

“7-(4-benzylpiperazin-1-yl)-10-(4-ethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

“7-(4-benzylpiperazin-1-yl)-10-(4-ethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[730

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: Use in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of “7-(4-benzylpiperazin-1-yl)-10-(4-ethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene” involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzyme activity.

    Receptors: Binding to receptors to modulate signaling pathways.

    Pathways: Interference with metabolic or signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of sulfonylpiperazine-tetrazole hybrids. Below is a comparative analysis with key analogs:

Compound Key Structural Features Synthetic Route Reported Applications
Target Compound Benzylpiperazine, 4-ethylphenylsulfonyl, fused tetrazole-thia-aza tricycle Likely via bromoethanone intermediates and tetrazole-thiol coupling Potential antiproliferative activity (inferred from sulfonylpiperazine analogs)
2-((1-Substituted Phenyl-1H-Tetrazol-5-yl)Thio)-1-(4-(Substituted Phenylsulfonyl)Piperazin-1-yl)Ethanone Variable sulfonyl and tetrazole substituents; lacks tricyclic framework Direct coupling of bromoethanones with tetrazole-5-thiols in ethanol/triethylamine Antiproliferative screening against cancer cell lines
8-(4-Dimethylaminophenyl)-9-(6-R-Benzothiazol-2-yl)-7-Oxa-9-Aza-Spiro[4.5]Decane-6,10-Dione Spirocyclic oxa-aza core with benzothiazole and dimethylaminophenyl groups Condensation of oxa-spirodiones with benzothiazol-imines Organic synthesis intermediates; unconfirmed bioactivity
9-(4-Methoxyphenyl)-3,7-Dithia-5-Azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]Tetradecen-4(8)-One-6 Tetracyclic dithia-aza system with methoxyphenyl substituent Not explicitly detailed; likely multi-step cyclization Structural characterization only; no reported biological activity

Key Findings:

Structural Complexity vs. Bioactivity : The target compound’s tricyclic system may enhance binding affinity compared to simpler sulfonylpiperazine-tetrazole hybrids (e.g., 7a–x in ), though this requires experimental validation.

Synthetic Challenges : The tricyclic framework necessitates precise control over reaction conditions to avoid ring-opening or side-product formation, unlike spirocyclic analogs synthesized via straightforward condensations .

Notes on Methodology and Limitations

  • Antiproliferative claims are extrapolated from sulfonylpiperazine-tetrazole hybrids and require empirical validation.

Biologische Aktivität

The compound 7-(4-benzylpiperazin-1-yl)-10-(4-ethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene is a complex organic molecule that has attracted attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C27H32N4O3SC_{27}H_{32}N_4O_3S with a molecular weight of 492.6 g/mol. Its structure includes a benzylpiperazine moiety and a sulfonamide group, which are known to influence its biological interactions.

PropertyValue
Molecular FormulaC27H32N4O3S
Molecular Weight492.6 g/mol
IUPAC Name7-(4-benzylpiperazin-1-yl)-10-(4-ethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes by mimicking substrate structures.
  • Receptor Binding : The benzylpiperazine moiety can interact with neurotransmitter receptors (e.g., serotonin and dopamine receptors), potentially modulating their activity.

Antimicrobial Activity

Recent studies have indicated that the compound exhibits significant antimicrobial properties:

  • Bacterial Strains Tested : The compound was evaluated against several strains including Staphylococcus aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa.
Bacterial StrainInhibition Zone (mm)Reference Drug (mm)
Staphylococcus aureus2224
Klebsiella pneumoniae2527
Pseudomonas aeruginosa2324

These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

In vitro studies have shown that the compound possesses anticancer properties:

  • Cell Lines Tested : The compound was tested on HeLa cells (cervical cancer) and primary mouse fibroblasts.
Cell LineIC50 (µM)Toxicity Observed
HeLa>200None
Mouse Fibroblasts>200None

The compound showed no cytotoxicity at concentrations up to 200 µM in non-cancerous cells while exhibiting potential anticancer effects in tumor cell lines.

Case Studies

A notable study involved the synthesis of derivatives of this compound which were subsequently tested for biological activity:

  • Synthesis of Derivatives : A series of derivatives were synthesized through modifications of the benzylpiperazine moiety.
  • Biological Testing : These derivatives were screened for antibacterial and anticancer activities with varying degrees of success.

Example Case Study

In a study by Rbaa et al., derivatives were synthesized and tested against pathogenic strains:

  • Findings : Some derivatives exhibited enhanced activity compared to the parent compound, suggesting that structural modifications can lead to improved biological properties.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for this compound, and how can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : The compound’s synthesis likely involves multi-step heterocyclic reactions, such as cyclocondensation of precursors like tetrazolopyrimidines or spirocyclic intermediates. Key steps include:

  • Reagent Selection : Use catalytic piperidine in 1,4-dioxane for aldol-like condensations to form fused rings (e.g., benzothiazole or spiro systems) .
  • Temperature Control : Reflux conditions (e.g., 5–12 hours) are critical for ring closure, as seen in analogous syntheses .
  • Purification : Recrystallization from 1,4-dioxane or ethanol-water mixtures ensures high purity .
    • Optimization : Employ Design of Experiments (DoE) to test variables like solvent polarity, catalyst loading, and temperature gradients. For example, fractional factorial designs can isolate critical factors affecting yield .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Resolves complex polycyclic frameworks and confirms stereochemistry (mean C–C bond precision: ±0.005 Å; R-factor <0.05) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D COSY/HMQC to distinguish overlapping signals in aromatic/heterocyclic regions .
  • IR Spectroscopy : Identify sulfonyl (S=O, ~1350 cm⁻¹) and piperazine N–H stretches (~3300 cm⁻¹) .
  • Elemental Analysis : Validate purity (>95%) by matching experimental vs. theoretical C/H/N/S percentages .

Advanced Research Questions

Q. How can contradictions in structural data (e.g., X-ray vs. computational models) be resolved for this compound?

  • Methodological Answer :

  • Cross-Validation : Compare X-ray bond lengths/angles with Density Functional Theory (DFT)-optimized geometries (e.g., B3LYP/6-31G* basis set). Discrepancies >0.02 Å may indicate crystal packing effects .
  • Torsional Analysis : Use molecular dynamics (MD) simulations to assess conformational flexibility in solution vs. rigid crystal lattices .
  • Data Reconciliation : Apply Bayesian statistics to weigh experimental (X-ray) and computational uncertainties, prioritizing high-resolution crystallographic data (e.g., IUCr standards) .

Q. What experimental designs are suitable for investigating the compound’s bioactivity mechanisms, such as cytotoxicity or enzyme inhibition?

  • Methodological Answer :

  • In Vitro Assays :
  • SRB Cytotoxicity Assay : Test against cancer cell lines (e.g., MCF-7, HEPG-2) using 72-hour exposure protocols. Normalize results to reference agents like CHS-828 .
  • Dose-Response Curves : Calculate IC₅₀ values via nonlinear regression (e.g., GraphPad Prism) and assess selectivity ratios vs. normal fibroblasts (WI-38) .
  • Mechanistic Studies :
  • Flow Cytometry : Quantify apoptosis (Annexin V/PI staining) and cell-cycle arrest (propidium iodide) .
  • Molecular Docking : Screen against targets (e.g., tubulin, topoisomerases) using AutoDock Vina, guided by structural analogs .

Q. How can AI-driven computational tools enhance the prediction of this compound’s physicochemical or pharmacokinetic properties?

  • Methodological Answer :

  • COMSOL Multiphysics Integration : Train neural networks on DFT-calculated parameters (e.g., logP, solubility) to predict absorption/distribution .
  • Generative Models : Use AlphaFold-like architectures to propose novel derivatives with optimized binding affinities .
  • Real-Time Optimization : Implement reinforcement learning (RL) in smart laboratories to autonomously adjust reaction parameters (e.g., pH, solvent ratios) .

Q. What theoretical frameworks are critical for contextualizing research on this compound’s reactivity or supramolecular interactions?

  • Methodological Answer :

  • Frontier Molecular Orbital (FMO) Theory : Analyze HOMO-LUMO gaps to predict electrophilic/nucleophilic sites in cycloaddition reactions .
  • Crystal Engineering Principles : Apply Etter’s rules to predict hydrogen-bonding motifs (e.g., N–H···O/N interactions) from crystallographic data .
  • Transition State Theory : Map energy profiles (IRC calculations) for key steps like sulfonylation or ring-opening .

Data Contradiction Analysis Example

  • Case : X-ray data shows planar benzylpiperazine, while NMR suggests conformational flux.
    • Resolution : Perform variable-temperature NMR (−40°C to 25°C) to slow rotation and observe splitting. Compare with MD simulations of torsional barriers .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.